molecular formula C42H80O6S3 B15180957 2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate) CAS No. 84145-16-4

2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate)

Cat. No.: B15180957
CAS No.: 84145-16-4
M. Wt: 777.3 g/mol
InChI Key: WUAYEQCHCBAXFU-UHFFFAOYSA-N
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Preparation Methods

Transglutaminase can be obtained from both animal and microbial sources. The high cost of transglutaminase of animal origin has led to efforts to find microbial sources. Since the early 1990s, many microbial transglutaminase-producing strains have been identified, and production processes have been optimized . Industrial production methods involve fermentation processes using these microbial strains, followed by purification steps to obtain the enzyme in its active form.

Chemical Reactions Analysis

Transglutaminase primarily catalyzes acyl-transfer reactions, where the γ-carboxamide groups of glutamine residues react with primary amines, such as the ε-amino group of lysine, to form γ-glutamyl-ε-lysine cross-links. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The enzyme can also catalyze the incorporation of amines into proteins, leading to the formation of modified proteins with altered properties .

Scientific Research Applications

Transglutaminase has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of transglutaminase involves a nucleophilic attack on the substrate by the sulfhydryl group of cysteine, following activation by a thiolate-imidazolium ion pair involving the histidine side chain. This leads to the formation of a covalent bond between the γ-carboxamide group of glutamine and the free amine group, resulting in the cross-linking of proteins .

Comparison with Similar Compounds

Transglutaminase is unique in its ability to form covalent bonds between proteins under mild conditions. Similar compounds include other enzymes that catalyze protein modifications, such as lysyl oxidase and protein disulfide isomerase. transglutaminase is distinct in its specificity for glutamine residues and its ability to form stable, insoluble protein biopolymers .

Properties

CAS No.

84145-16-4

Molecular Formula

C42H80O6S3

Molecular Weight

777.3 g/mol

IUPAC Name

2,2-bis[(2-decylsulfanylacetyl)oxymethyl]butyl 2-decylsulfanylacetate

InChI

InChI=1S/C42H80O6S3/c1-5-9-12-15-18-21-24-27-30-49-33-39(43)46-36-42(8-4,37-47-40(44)34-50-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-51-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3

InChI Key

WUAYEQCHCBAXFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCC)COC(=O)CSCCCCCCCCCC

Origin of Product

United States

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